molecular formula C19H17ClN2OS2 B12456615 2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B12456615
M. Wt: 388.9 g/mol
InChI Key: GWDLDHULDYWQMG-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 2-amino-4,4-dimethylthiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further cyclization with 8-methoxyquinoline-2-thione to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to the presence of both the methoxy group and the 4,4-dimethyl substitution. These structural features enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H17ClN2OS2

Molecular Weight

388.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C19H17ClN2OS2/c1-19(2)17-16(14-10-13(23-3)7-8-15(14)21-19)18(24)22(25-17)12-6-4-5-11(20)9-12/h4-10,21H,1-3H3

InChI Key

GWDLDHULDYWQMG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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